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molecular formula C12H17NO2 B8712839 1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one

1-cyclohexyl-3-hydroxy-2-methylpyridin-4-one

Cat. No. B8712839
M. Wt: 207.27 g/mol
InChI Key: FLKANHIZNIUJPE-UHFFFAOYSA-N
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Patent
US05336482

Procedure details

1-Cyclohexyl-3-hydroxy-2-methylpyrid-4-one was prepared by dissolving 10.0 g of 3-hydroxy-2-methylpyr-4-one (Maltol) and 3 equivalents (~27 ml) of cyclohexylamine (99+ %) in 200 ml of water. Decolorizing charcoal was added and the mixture was stirred for 0.5 hours. The aqueous mixture was filtered through a course frit then concentrated in vacuo, leaving an oily residue. Crystallization from hot water yielded crystals of the desired product. m.p. 199° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5]O[C:3]=1[CH3:9].[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1.C>O>[CH:10]1([N:16]2[CH:5]=[CH:6][C:7](=[O:8])[C:2]([OH:1])=[C:3]2[CH3:9])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(OC=CC1=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The aqueous mixture was filtered through a course frit
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
leaving an oily residue
CUSTOM
Type
CUSTOM
Details
Crystallization from hot water yielded crystals of the desired product

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CCCCC1)N1C(=C(C(C=C1)=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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